![molecular formula C13H9N7O B14074371 3-(3-Methyl[1,2,4]triazolo[3,4-f][1,2,4]triazin-8(5H)-ylidene)quinoxalin-2(3H)-one CAS No. 101073-86-3](/img/structure/B14074371.png)
3-(3-Methyl[1,2,4]triazolo[3,4-f][1,2,4]triazin-8(5H)-ylidene)quinoxalin-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(1H)-Quinoxalinone, 3-(3-methyl-1,2,4-triazolo[3,4-f][1,2,4]triazin-8-yl)- is a heterocyclic compound that combines the structural features of quinoxalinone and triazolotriazine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinoxalinone, 3-(3-methyl-1,2,4-triazolo[3,4-f][1,2,4]triazin-8-yl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of quinoxalinone derivatives with triazolotriazine precursors in the presence of suitable catalysts and solvents. The reaction conditions often include elevated temperatures and controlled pH to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as higher yields, better control over reaction conditions, and reduced environmental impact. These methods often utilize automated systems to ensure consistent quality and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2(1H)-Quinoxalinone, 3-(3-methyl-1,2,4-triazolo[3,4-f][1,2,4]triazin-8-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the quinoxalinone or triazolotriazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxalinone oxides, while reduction can produce quinoxalinone alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2(1H)-Quinoxalinone, 3-(3-methyl-1,2,4-triazolo[3,4-f][1,2,4]triazin-8-yl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2(1H)-Quinoxalinone, 3-(3-methyl-1,2,4-triazolo[3,4-f][1,2,4]triazin-8-yl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and modulation of signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazole: Known for its broad spectrum of biological activities, including antimicrobial and anticancer properties.
Quinoxaline: Exhibits various pharmacological activities, such as antibacterial and antifungal effects.
Triazolothiadiazine: A hybrid nucleus with applications in drug design and development.
Uniqueness
2(1H)-Quinoxalinone, 3-(3-methyl-1,2,4-triazolo[3,4-f][1,2,4]triazin-8-yl)- stands out due to its combined structural features, which confer unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
101073-86-3 |
|---|---|
Molekularformel |
C13H9N7O |
Molekulargewicht |
279.26 g/mol |
IUPAC-Name |
3-(3-methyl-[1,2,4]triazolo[3,4-f][1,2,4]triazin-8-yl)-1H-quinoxalin-2-one |
InChI |
InChI=1S/C13H9N7O/c1-7-18-19-12-10(14-6-15-20(7)12)11-13(21)17-9-5-3-2-4-8(9)16-11/h2-6H,1H3,(H,17,21) |
InChI-Schlüssel |
MWIDZZSIFZSWJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C2N1N=CN=C2C3=NC4=CC=CC=C4NC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


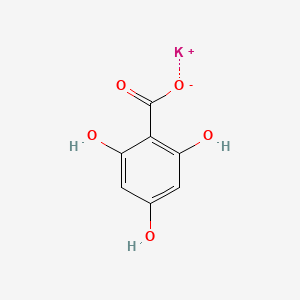


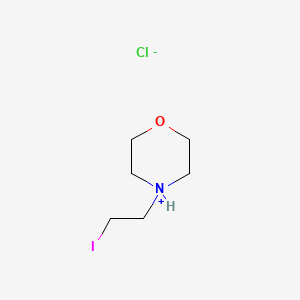


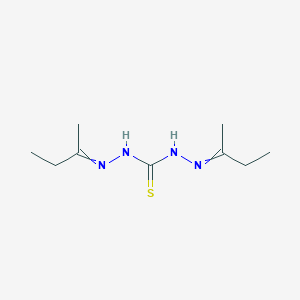



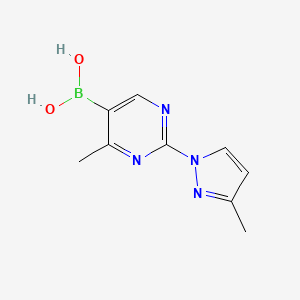
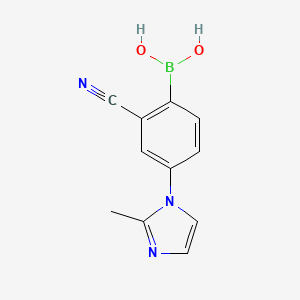

![[5-Chloro-2-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine](/img/structure/B14074367.png)
